3-Hydroxypregn-16-en-20-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

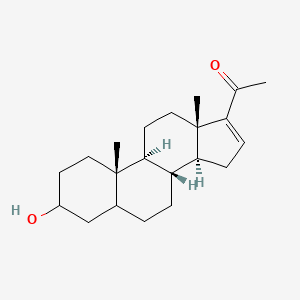

3-Hydroxypregn-16-en-20-one, also known as this compound, is a useful research compound. Its molecular formula is C21H32O2 and its molecular weight is 316.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- Chemical Formula : C21H32O2

- CAS Number : 566-61-0

- IUPAC Name : 1-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-13-en-14-yl}ethan-1-one

Biological Significance

3-Hydroxypregn-16-en-20-one plays a crucial role in various physiological processes:

- Steroidogenesis : It is involved in the biosynthesis of other steroid hormones, acting as an intermediate in metabolic pathways.

- Reproductive Health : The compound has been studied for its effects on reproductive functions and hormonal balance, particularly in relation to progesterone metabolism .

Endocrinology

In endocrinological studies, this compound serves as a valuable tool for understanding steroid metabolism and the hormonal regulation of reproductive functions. Research has indicated that it may influence the activity of steroid receptors, thereby affecting gene expression related to reproductive health .

Pharmacology

The compound is of interest in pharmacological research due to its potential therapeutic applications:

- Hormonal Therapies : Investigations into its role in hormone replacement therapies highlight its potential for treating hormonal imbalances.

- Anti-inflammatory Properties : Similar compounds have been noted for their anti-inflammatory effects, suggesting that this compound may have similar properties .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on various biological systems:

- Thyroid Hormone Interaction : Research indicates that thyroid hormones can influence the hydroxylation of progesterone, impacting the levels of this compound in the body. This interaction suggests a complex regulatory mechanism involving thyroid function and steroid metabolism .

- Metabolic Pathways : Studies utilizing metabolic profiling have shown that treatment with compounds like this compound can alter metabolic pathways in organisms such as Penicillium digitatum, indicating its potential use in biotechnological applications .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to other steroids:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Progesterone | C21-steroid with a ketone at position 3 | Precursor to this compound |

| (20S)-20-Hydroxypregn-4-en-3-one | C21-steroid with a hydroxyl group at position 20 | Different biological activity compared to 3-Hydroxy... |

| Pregnenolone | C21-steroid without hydroxyl substitution at position 20 | Precursor for several steroid hormones |

Eigenschaften

Molekularformel |

C21H32O2 |

|---|---|

Molekulargewicht |

316.5 g/mol |

IUPAC-Name |

1-[(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,14-16,18-19,23H,4-5,7-12H2,1-3H3/t14?,15?,16-,18-,19-,20-,21+/m0/s1 |

InChI-Schlüssel |

SFXPZLCQRZASKK-BEJJEYDUSA-N |

Isomerische SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C |

Kanonische SMILES |

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Synonyme |

16-pregnenolone 16-pregnolone 16-pregnolone, (3alpha,5alpha)-isomer 16-pregnolone, (3alpha,5beta)-isomer 3 beta-hydroxy-5 alpha-pregn-16-en-20-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.